molecular formula C10H4F3NS B12065474 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile CAS No. 617706-26-0

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile

Cat. No.: B12065474
CAS No.: 617706-26-0
M. Wt: 227.21 g/mol
InChI Key: ZLPMBORNSHARBS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a benzothiophene ring, with a nitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the radical trifluoromethylation of carbon-centered radical intermediates, which has been shown to be effective in introducing the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. For example, the use of environmentally benign organoboron reagents in the Suzuki–Miyaura coupling reaction makes it a favorable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1-benzothiophene-5-carbonitrile is unique due to its combination of a trifluoromethyl group, a benzothiophene ring, and a nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

617706-26-0

Molecular Formula

C10H4F3NS

Molecular Weight

227.21 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-5-carbonitrile

InChI

InChI=1S/C10H4F3NS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-3,5H

InChI Key

ZLPMBORNSHARBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CS2)C(F)(F)F

Origin of Product

United States

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